molecular formula C18H19NO2S B3007787 (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide CAS No. 478078-81-8

(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide

Cat. No.: B3007787
CAS No.: 478078-81-8
M. Wt: 313.42
InChI Key: IMSNATLFYGIVGM-SFQUDFHCSA-N
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Description

(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C18H19NO2S and its molecular weight is 313.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide have been synthesized and structurally analyzed. For instance, derivatives of thiophene carboxylic acid were used to create N-substituted enamides, which were then studied for their antinociceptive activity (Shipilovskikh et al., 2020). Another study involved the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, exploring its antimicrobial properties and molecular docking potential (Cakmak et al., 2022).

Corrosion Inhibition

Enamides, including variants like (E)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, have shown potential as corrosion inhibitors. Their effectiveness increases with concentration, and they adhere well to metal surfaces (Daoud et al., 2014).

Antibacterial and Antifungal Activity

Certain Schiff base enamides have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds demonstrated significant antimicrobial properties, with potential applications in medical and agricultural fields (Karanth et al., 2018).

Immunomodulatory Properties

Research into phenylheteroarylbutenamides, chemically related to this compound, has revealed their potential as immunosuppressants, particularly in T-lymphocyte activity modulation (Axton et al., 1992).

Anticonvulsant Activity

Studies have shown that certain enamides have potential as anticonvulsants. For example, some 3-(4-substitutedphenyl)-N-(5-(4-substitutedphenyl-1,3,4-oxadiazol-2-yl)but-2-enamide compounds showed promising results in anticonvulsant activity tests (Siddiqui et al., 2014).

Fluorescence Binding Studies

Enamides and their derivatives have been studied for their interaction with proteins like bovine serum albumin. These studies are crucial in understanding drug-protein interactions and pharmacokinetics (Meng et al., 2012).

Liquid Crystal Applications

Modifications of enamides have been explored for their potential in creating liquid crystal structures. This research is significant for the development of new materials with unique optical and electronic properties (Zafiropoulos et al., 2008).

Anticancer Research

Some enamides and their derivatives have been synthesized and tested for anticancer properties. These studies contribute to the ongoing search for new and effective cancer treatments (Salahuddin et al., 2014).

Future Directions

The study of new organic compounds with multiple functional groups is a vibrant area of research in organic chemistry. This compound, with its combination of amide, phenyl, thiophene, and oxolane groups, could potentially have interesting chemical and biological properties worth exploring .

Properties

IUPAC Name

(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-18(19-13-15-8-4-10-21-15)17(12-16-9-5-11-22-16)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15H,4,8,10,13H2,(H,19,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSNATLFYGIVGM-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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